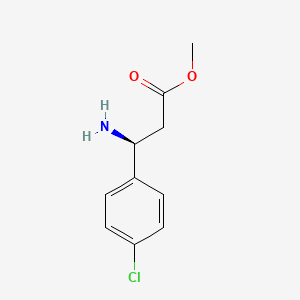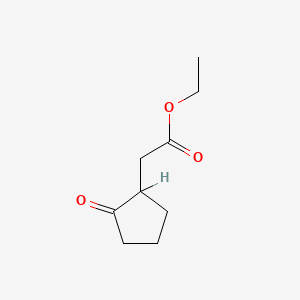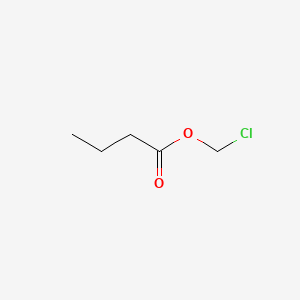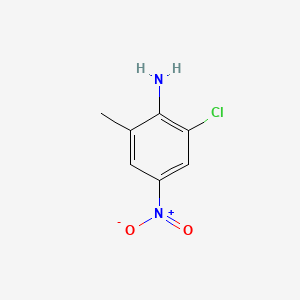
3-Phenylpyridin-2-ol
Descripción general
Descripción
3-Phenylpyridin-2-ol is a chemical compound with the CAS Number: 24228-13-5 . It has a molecular weight of 171.2 and its IUPAC name is 3-phenyl-2-pyridinol . It is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of 3-Phenylpyridin-2-ol involves a reaction with tris [2-phenylpyridinato-C 2 ,N]iridium (III) and potassium acetate in acetonitrile at 20℃ for 6 hours . The reaction occurs under blue light LED irradiation in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 3-Phenylpyridin-2-ol is represented by the linear formula C11H9NO . The InChI code for this compound is 1S/C11H9NO/c13-11-10 (7-4-8-12-11)9-5-2-1-3-6-9/h1-8H, (H,12,13) .Chemical Reactions Analysis
Pyridin-2-ol, a component of 3-Phenylpyridin-2-ol, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
3-Phenylpyridin-2-ol is a solid substance . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 1.94 .Aplicaciones Científicas De Investigación
Application in Chemistry
- Specific Scientific Field: Chemistry
- Summary of the Application: 3-Phenylpyridin-2-ol has been used in reactions with pentafluoro- and pentachloropyridines . These reactions are part of the synthesis of novel families of polysubstituted heterocycles, which have useful biological properties and pharmaceutical applications .
- Methods of Application or Experimental Procedures: The reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
- Summary of the Results or Outcomes: The structures of compounds resulting from these reactions were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
Application in Drug Discovery
- Specific Scientific Field: Drug Discovery
- Summary of the Application: The pyrrolidine ring, which can be synthesized using 3-Phenylpyridin-2-ol, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application or Experimental Procedures: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Summary of the Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Application in Photophysics
- Specific Scientific Field: Photophysics
- Summary of the Application: The development of purely organic materials showing multicolor fluorescent and phosphorescent behaviour represents a formidable challenge in view of practical applications . 3-Phenylpyridin-2-ol can be used to synthesize 3-(pyridin-2-yl)triimidazotriazine (TT-Py), an organic molecule that exhibits rich photophysical behaviour .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the search results. For more detailed information, you may want to refer to the original research articles .
- Summary of the Results or Outcomes: The specific results or outcomes are not detailed in the search results. For more detailed information, you may want to refer to the original research articles .
Application in Material Science
- Specific Scientific Field: Material Science
- Summary of the Application: 3-Phenylpyridin-2-ol is used in the synthesis of organic materials that show multicolor fluorescent and phosphorescent behaviour . This is a significant challenge in the field of material science, especially for practical applications .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the search results. For more detailed information, you may want to refer to the original research articles .
- Summary of the Results or Outcomes: The specific results or outcomes are not detailed in the search results. For more detailed information, you may want to refer to the original research articles .
Application in Biotechnology
- Specific Scientific Field: Biotechnology
- Summary of the Application: Yarrowia lipolytica is a robust yeast species that has gained significant attention as a biofactory for various biotechnological applications . It boasts a diverse array of enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals . 3-Phenylpyridin-2-ol could potentially be used in the synthesis of these enzymes .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the search results. For more detailed information, you may want to refer to the original research articles .
- Summary of the Results or Outcomes: The specific results or outcomes are not detailed in the search results. For more detailed information, you may want to refer to the original research articles .
Safety And Hazards
The safety information for 3-Phenylpyridin-2-ol indicates that it has a GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively . The precautionary statements include P280-P305+P351+P338-P310 , which correspond to wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and IF exposed or if you feel unwell: Immediately call a POISON CENTER or doctor/physician respectively .
Propiedades
IUPAC Name |
3-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJEBSUJDZJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376469 | |
| Record name | 2-HYDROXY-3-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridin-2-ol | |
CAS RN |
24228-13-5 | |
| Record name | 2-HYDROXY-3-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)






![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)





